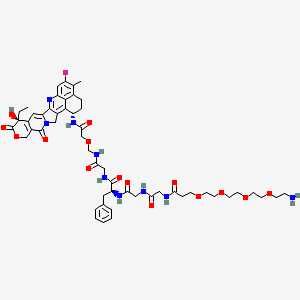

Amino-PEG4-GGFG-Dxd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C53H66FN9O15 |

|---|---|

Poids moléculaire |

1088.1 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C53H66FN9O15/c1-3-53(72)36-22-41-49-34(27-63(41)51(70)35(36)28-78-52(53)71)48-38(10-9-33-31(2)37(54)23-39(62-49)47(33)48)60-46(68)29-77-30-59-44(66)25-58-50(69)40(21-32-7-5-4-6-8-32)61-45(67)26-57-43(65)24-56-42(64)11-13-73-15-17-75-19-20-76-18-16-74-14-12-55/h4-8,22-23,38,40,72H,3,9-21,24-30,55H2,1-2H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t38-,40-,53-/m0/s1 |

Clé InChI |

SCJCAOCGTRKMQY-KJDBIWOKSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Amino-PEG4-GGFG-Dxd

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Amino-PEG4-GGFG-Dxd, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document elucidates the distinct roles of its constituent components: the payload Dxd (a potent topoisomerase I inhibitor), the enzymatically cleavable tetrapeptide linker (GGFG), and the polyethylene (B3416737) glycol spacer (PEG4) with a terminal amino group for conjugation. A detailed exposition of the mechanism, from lysosomal cleavage to the induction of apoptosis and the significant bystander effect, is presented. Furthermore, this guide includes a compilation of quantitative data on cytotoxicity and linker stability, detailed experimental protocols for the evaluation of this class of molecules, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field of targeted cancer therapy.

Introduction

This compound is a critical component in the design of advanced antibody-drug conjugates. It comprises a potent cytotoxic agent, Dxd, which is a derivative of exatecan, linked via a sophisticated linker system. This system is engineered for stability in systemic circulation and for specific cleavage within the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic index. The core components of this drug-linker are:

-

Dxd (Deruxtecan): A highly potent topoisomerase I inhibitor that induces DNA damage and subsequent apoptosis in cancer cells.

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that serves as a substrate for lysosomal proteases, primarily cathepsins, which are often upregulated in tumor cells.

-

PEG4 (Polyethylene Glycol): A four-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.

-

Amino Group: A terminal functional group that allows for covalent conjugation to a monoclonal antibody or other targeting moieties.

This guide will delve into the intricate mechanism by which ADCs incorporating this compound exert their therapeutic effects.

Molecular Structure and Components

The rational design of this compound integrates distinct functionalities to achieve targeted drug delivery and controlled payload release.

Detailed Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound linker-payload system is a multi-step process that begins with targeted delivery and culminates in broad anti-tumor activity.

ADC Binding, Internalization, and Trafficking

When conjugated to a monoclonal antibody, the resulting ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal pathway to the lysosomes, which are acidic organelles rich in degradative enzymes.

Enzymatic Cleavage of the GGFG Linker

Within the lysosome, the acidic environment (pH 4.5-5.0) and the presence of highly active proteases facilitate the cleavage of the GGFG linker. Cathepsin L is the primary enzyme responsible for the hydrolysis of the GGFG sequence, although Cathepsin B also contributes to this process, albeit with lower efficiency.[1] Studies have demonstrated that Cathepsin L can achieve nearly complete release of the payload from a GGFG-linked ADC within 72 hours.[1] The cleavage occurs between the phenylalanine and glycine (B1666218) residues, releasing the Dxd payload into the cytoplasm of the cancer cell.

Topoisomerase I Inhibition and Induction of Apoptosis

Once liberated, Dxd is free to exert its cytotoxic effect. Due to its high membrane permeability, Dxd can readily diffuse from the cytoplasm into the nucleus. In the nucleus, Dxd targets and inhibits topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Dxd prevents the re-ligation of single-strand breaks. These stabilized single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to cell cycle arrest and the initiation of the apoptotic cascade, ultimately resulting in programmed cell death.

The Bystander Killing Effect

A clinically significant feature of Dxd is its ability to induce a potent "bystander effect." The high membrane permeability of the Dxd payload allows it to diffuse out of the antigen-positive target cell and into the surrounding tumor microenvironment.[2] This enables Dxd to kill neighboring tumor cells, including those that may have low or no expression of the target antigen. This bystander killing effect is crucial for overcoming tumor heterogeneity and enhancing the overall anti-tumor efficacy of the ADC.[2]

Quantitative Data

The following tables summarize key quantitative data related to the performance of Dxd and ADCs utilizing GGFG linkers.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | HER2 Status | Compound | IC50 (ng/mL) | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | Positive | T-DXd | 1.94 | - | [2] |

| HCC1419 | Breast Cancer | Positive | T-DXd | 18.3 | - | [2] |

| ZR-75-1 | Breast Cancer | Low | T-DXd | 30.25 | - | [2] |

| NCI-N87 | Gastric Cancer | Positive | T-DXd | 15.3 | - | [2] |

| SNU-216 | Gastric Cancer | Positive | T-DXd | 102 | - | [2] |

| Pediatric Cancer Cell Lines | Various | - | Dxd | - | 0.90 (Median) | [3] |

Note: The conversion of ng/mL to nM depends on the molecular weight of the specific ADC construct, which can vary.

Table 2: Linker Stability and Cleavage Kinetics

While specific kinetic parameters (Km, kcat) for the cleavage of the GGFG linker by cathepsins are not widely available in the public domain, the following table provides illustrative data on the stability of GGFG-linked ADCs and representative kinetic values for cathepsin activity on other peptide substrates.

| Parameter | Condition | Value | Reference |

| Plasma Stability | |||

| Payload Release | Mouse, Rat, or Human Plasma (21 days) | 1-2% | - |

| Payload Release | Mouse Serum (14 days) | ~6.6% | [4] |

| Payload Release | Human Serum (14 days) | Near Limit of Detection | [4] |

| Illustrative Enzymatic Cleavage | |||

| Enzyme | Cathepsin L | - | [1] |

| Substrate Concentration | 1 µM | - | [1] |

| Incubation Time | 4 hours | - | [1] |

| % Payload Release | >90% | - | [1] |

| Enzyme | Cathepsin B | - | [1] |

| Substrate Concentration | 1 µM | - | [1] |

| Incubation Time | 4 hours | - | [1] |

| % Payload Release | ~20-30% | - | [1] |

| Representative Cathepsin L Kinetics | |||

| Substrate | Z-Phe-Arg-AMC | - | [5] |

| Km | - | 0.77 µM | [5] |

| kcat | - | 1.5 s⁻¹ | [5] |

Experimental Protocols

Detailed and reproducible protocols are crucial for the preclinical evaluation of ADCs.

In Vitro Cathepsin-Mediated Linker Cleavage Assay

Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human cathepsin.

Materials:

-

ADC construct with this compound linker

-

Recombinant human Cathepsin L or B

-

Assay Buffer: 25 mM MES, pH 5.0

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)

-

Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard

-

HPLC-MS/MS system

Procedure:

-

Enzyme Activation: Activate recombinant cathepsin by incubating it in the Activation Buffer at 37°C for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution (at a final concentration of ~1 µM) with the activated cathepsin in the Assay Buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an excess of the cold Quenching Solution to stop the enzymatic reaction and precipitate the protein.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released Dxd payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Cell Viability (MTT) Assay

Objective: To determine the in vitro cytotoxicity of an ADC or the free Dxd payload against cancer cell lines and calculate the IC50 value.

Materials:

-

Target cancer cell lines (e.g., HER2-positive, HER2-low)

-

Complete cell culture medium

-

ADC or Dxd test article

-

96-well sterile plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Compound Preparation: Prepare serial dilutions of the ADC or Dxd in complete cell culture medium.

-

Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only control wells.

-

Incubation: Incubate the plates for a fixed period (e.g., 72-96 hours).[1]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data as % viability versus drug concentration and use a sigmoidal dose-response curve to determine the IC50 value.[1]

Topoisomerase I Relaxation Assay

Objective: To assess the inhibitory activity of released Dxd on human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dxd test compound dissolved in DMSO

-

STEB (Stop Buffer)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Reaction Mix Preparation: Prepare a master mix containing 10x Assay Buffer, supercoiled pBR322 DNA, and water.

-

Inhibitor Addition: Aliquot the reaction mix into microfuge tubes. Add DMSO (for control) or varying concentrations of Dxd to the respective tubes.

-

Enzyme Addition: Add a predetermined amount of human topoisomerase I to each tube (except for the no-enzyme control) to initiate the reaction. The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.

-

Incubation: Incubate the reactions for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

-

Gel Electrophoresis: Load the aqueous supernatant onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the IC50 of the inhibitor.

Conclusion

The this compound drug-linker represents a highly sophisticated and effective platform for the development of targeted cancer therapies. Its design, which ensures plasma stability and selective payload release via lysosomal proteases, enables the controlled delivery of the potent topoisomerase I inhibitor, Dxd, to tumor cells. The high membrane permeability of Dxd further contributes to a significant bystander effect, addressing the challenge of tumor heterogeneity. The experimental protocols and quantitative data presented in this guide provide a framework for the detailed characterization and preclinical evaluation of ADCs incorporating this advanced linker-payload system, which is essential for the continued advancement of next-generation targeted cancer therapeutics.

References

The Pivotal Role of the Amino-PEG4 Spacer in Enhancing Antibody-Drug Conjugate Stability and Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the ADC. A key challenge in ADC development is managing the often hydrophobic nature of potent payloads, which can lead to issues with solubility, aggregation, and premature drug release. The incorporation of hydrophilic spacers, such as the Amino-PEG4 moiety, into the linker design has emerged as a crucial strategy to overcome these hurdles. This technical guide provides an in-depth analysis of the role of the Amino-PEG4 spacer in enhancing ADC stability and solubility, supported by quantitative data and detailed experimental protocols.

The Amino-PEG4 spacer, a tetraethylene glycol chain with a terminal amine group, imparts a desirable hydrophilic character to the ADC construct. This hydrophilicity helps to create a hydration shell around the hydrophobic payload, mitigating aggregation and improving aqueous solubility.[1] This enhancement in physicochemical properties contributes to a more stable and homogeneous ADC product, which is essential for predictable in vivo behavior and therapeutic efficacy.[2]

Enhancing Solubility and Stability with Amino-PEG4 Spacers

The inclusion of an Amino-PEG4 spacer within the ADC linker architecture offers several distinct advantages that collectively improve the therapeutic index of the conjugate.

Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[3][4] This aggregation can trigger immunogenicity, accelerate clearance from circulation, and reduce the overall efficacy of the therapeutic.[1] The hydrophilic nature of the PEG4 spacer counteracts this hydrophobicity, enhancing the solubility of the entire ADC construct and minimizing the propensity for aggregation.[][6] This allows for the development of ADCs with higher DARs without compromising their biophysical properties.[7]

Enhanced Pharmacokinetics: PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic proteins.[6][8] The Amino-PEG4 spacer, although a short PEG chain, contributes to an increased hydrodynamic radius of the ADC.[9][10] This can lead to reduced renal clearance and a prolonged circulation half-life, allowing for greater accumulation of the ADC at the tumor site.[3][9][11]

Reduced Non-Specific Binding and Immunogenicity: The hydration shell formed by the hydrophilic PEG4 spacer can shield the hydrophobic payload from non-specific interactions with other proteins and surfaces in the bloodstream.[9] This "stealth" effect minimizes non-specific uptake by healthy tissues, thereby reducing off-target toxicity.[9] Furthermore, by masking potential epitopes on the payload or linker, the PEG spacer can help to reduce the immunogenic potential of the ADC.[7][9]

Spatial Separation: The defined length of the PEG4 spacer provides critical spatial separation between the large antibody and the cytotoxic payload.[12][13] This separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the payload and that the payload can be efficiently released and exert its cytotoxic effect upon internalization into the target cell.

Quantitative Impact of PEG Spacers on ADC Properties

The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of an ADC. While longer PEG chains generally lead to more significant improvements in pharmacokinetics, they can sometimes result in reduced in vitro potency.[2][11] Shorter PEG chains, like PEG4, often provide a good balance between improved solubility and stability while maintaining high potency.[2]

| Property | Impact of PEG4 Spacer | Quantitative Data Summary |

| Solubility | Increases overall ADC solubility, especially for hydrophobic payloads. | ADCs with PEGylated linkers allow for higher drug-to-antibody ratios (DARs > 6) by preventing payload aggregation.[7] The use of a PEG spacer can enable bioconjugation in aqueous buffers with minimal organic co-solvents.[14] |

| Stability (in vitro) | Reduces aggregation and premature payload deconjugation. | An ADC with a PEG4 spacer showed 22% payload loss in mouse plasma after 24 hours.[15][16] In comparison, a similar ADC with a longer PEG8 linker exhibited only 12% payload loss in the same timeframe, indicating that longer PEG chains can offer greater stability.[15] |

| Pharmacokinetics (in vivo) | Can lead to a moderate increase in circulation half-life compared to non-PEGylated ADCs. | The inclusion of hydrophilic PEG linkers can lead to up to a 77% improvement in the on-target to off-target signal ratio in vivo.[14] |

| In Vitro Potency | Generally maintains high in vitro potency. | Shorter PEG linkers (e.g., PEG2, PEG4) are often associated with high in vitro potency.[2] |

Experimental Protocols for Assessing Stability and Solubility

A thorough evaluation of an ADC's stability and solubility is critical during preclinical development. The following are detailed methodologies for key experiments to assess the impact of an Amino-PEG4 spacer.

Protocol 1: In Vitro Plasma Stability Assay (Payload Deconjugation)

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time, which is a key indicator of linker stability.

Materials:

-

Test ADC (with Amino-PEG4 linker)

-

Control ADC (e.g., with a different linker or no PEG spacer)

-

Frozen plasma from relevant species (e.g., human, mouse, rat)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Protein A or G magnetic beads

-

Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)

-

LC-MS system (High-Resolution Mass Spectrometer coupled with HPLC)

Procedure:

-

ADC Incubation: Thaw the plasma at 37°C. Dilute the test and control ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a parallel control sample by diluting the ADCs in PBS.[15]

-

Incubate all samples at 37°C with gentle agitation for a time course, typically up to 7 days.[17]

-

Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[15] Immediately freeze the collected samples at -80°C to stop any further reactions.[17]

-

ADC Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[18]

-

Wash the beads with PBS to remove non-specifically bound plasma proteins.[17]

-

Elute the captured ADC from the beads using the elution buffer.[18]

-

LC-MS Analysis: Analyze the eluted samples using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates payload loss.[17][18]

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample, which is a measure of its physical stability.

Materials:

-

Test ADC (with Amino-PEG4 linker)

-

SEC-HPLC system with a UV detector

-

SEC column suitable for protein separation (e.g., TSKgel G3000SWxl)

-

Mobile Phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

-

System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[19]

-

Injection and Elution: Inject the prepared sample onto the equilibrated column. Perform an isocratic elution with the mobile phase at a typical flow rate of 0.5-1.0 mL/min.[19]

-

Detection: Monitor the eluate at a wavelength of 280 nm.[1]

-

Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later). Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.[1]

Protocol 3: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of an ADC, which is influenced by the presence of hydrophilic linkers like Amino-PEG4.

Materials:

-

Test ADC (with Amino-PEG4 linker)

-

HIC-HPLC system with a UV detector

-

HIC column

-

Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[12]

Procedure:

-

System and Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).[12]

-

Injection and Elution: Inject the prepared sample onto the column. The ADC will bind to the hydrophobic stationary phase.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC. More hydrophobic species will elute later (at lower salt concentrations).

-

Detection: Monitor the absorbance at 280 nm.[1]

-

Data Analysis: Compare the retention time of the ADC with the Amino-PEG4 linker to a control ADC without the PEG spacer. A shorter retention time indicates lower hydrophobicity.

Visualizing Workflows and Pathways

Understanding the experimental processes and biological context is crucial for ADC development. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 7. labinsights.nl [labinsights.nl]

- 8. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. purepeg.com [purepeg.com]

- 14. books.rsc.org [books.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. benchchem.com [benchchem.com]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. benchchem.com [benchchem.com]

The GGFG Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a cornerstone in the design of modern, enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). Its strategic design allows for high stability in systemic circulation and specific, efficient cleavage by lysosomal proteases within the tumor microenvironment. This targeted release mechanism is critical for minimizing off-target toxicity and maximizing the therapeutic window of the ADC. This guide provides a comprehensive technical overview of the GGFG linker's function, the mechanisms governing its cleavage, and detailed experimental protocols for its evaluation.

Mechanism of Action: From Systemic Circulation to Payload Release

An ADC featuring a GGFG linker operates through a multi-step process that ensures the targeted delivery of a cytotoxic payload to cancer cells.[1]

-

Systemic Circulation: Post-administration, the ADC circulates in the bloodstream. The GGFG linker is designed to be stable at physiological pH (~7.4), preventing the premature release of the highly potent payload and minimizing systemic toxicity.[2][3]

-

Tumor Targeting and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome.[2] The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome, particularly cathepsins, facilitate the enzymatic cleavage of the GGFG tetrapeptide sequence.[2][3]

-

Payload Release and Cytotoxicity: The cleavage of the GGFG linker, often occurring between the phenylalanine and the C-terminal glycine (B1666218) residue, liberates the cytotoxic payload.[4] If a self-immolative spacer (like p-aminobenzyl carbamate (B1207046) - PABC) is used, it disintegrates following peptide cleavage, ensuring the release of the payload in its fully active form.[1] The released drug can then exert its cytotoxic effect, for instance, by intercalating with DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.[1]

Quantitative Data on GGFG Linker Performance

The effectiveness of a GGFG linker is determined by its stability in plasma and its susceptibility to cleavage by specific lysosomal enzymes. While direct head-to-head comparative studies are often limited by variations in experimental conditions, the following tables summarize key performance indicators for GGFG and other common cleavable linkers.

Table 1: Comparative Plasma Stability of ADC Linkers

| Linker Type | Linker Sequence | Stability in Human Plasma | Cleavage Trigger | Key Considerations |

| Protease-Cleavable | GGFG | High | Cathepsin B/L | Good balance of stability and conditional release. Clinically validated. |

| Protease-Cleavable | Val-Cit | High | Cathepsin B | Widely used; may have some susceptibility to neutrophil elastase. |

| pH-Sensitive | Hydrazone | Moderate to High | Acidic pH (5.0-6.0) | Stability can be variable; risk of premature release in acidic tumor microenvironments. |

| Redox-Sensitive | Disulfide | Moderate | High GSH levels | Can be susceptible to reduction by other thiols in circulation. |

Note: Stability is a relative measure and can be influenced by the specific antibody, payload, and conjugation site.[3]

Table 2: Illustrative Enzymatic Cleavage Data

| Parameter | Cathepsin L | Cathepsin B |

| Substrate Concentration | 1 µM | 1 µM |

| Enzyme Concentration | 20 nM | 20 nM |

| Incubation Time | 4 hours | 4 hours |

| Illustrative % Payload Release | >90% | ~20-30% |

Note: This data is illustrative and based on typical performance. The GGFG linker is known to be more responsive to Cathepsin L than Cathepsin B.[4]

Table 3: Comparative In Vitro Cytotoxicity (IC50 Values)

| Linker Type | Payload | Cell Line | Target | Approx. IC50 (ng/mL) |

| GGFG | Exatecan Derivative (DXd) | SK-BR-3 (HER2+) | HER2 | ~1-10 |

| Val-Cit | MMAE | Karpas 299 (CD30+) | CD30 | ~5-15 |

| Non-Cleavable (SMCC) | DM1 | BT-474 (HER2+) | HER2 | ~100-1000 |

Note: IC50 values are highly dependent on the specific ADC, cell line, antigen expression level, and assay duration.[5]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of ADCs with GGFG linkers.

Cathepsin B/L Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to cleavage by purified lysosomal proteases.

Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B or Cathepsin L.

Materials:

-

GGFG-linked ADC

-

Recombinant human Cathepsin B or L

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate Cathepsin B/L according to the manufacturer's protocol, typically by pre-incubating in assay buffer containing DTT at 37°C.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with pre-warmed assay buffer.

-

Initiation: Start the reaction by adding the activated Cathepsin B/L (e.g., final concentration of 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: Immediately stop the reaction in each aliquot by adding 3 volumes of cold Quenching Solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a physiological matrix, predicting its behavior in vivo.

Objective: To determine the rate of premature payload release from an ADC in human and/or mouse plasma.

Materials:

-

ADC with GGFG linker

-

Human and/or mouse plasma (heparinized)

-

Immuno-affinity capture reagents (e.g., Protein A/G magnetic beads)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.

-

Incubation: Spike the ADC into the plasma to a final concentration of approximately 50-100 µg/mL. Incubate the mixture at 37°C.

-

Sample Collection: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to halt any reaction.[2]

-

Immuno-capture: Thaw the samples and capture the ADC from the plasma matrix using Protein A/G magnetic beads. This step isolates the ADC from most plasma proteins.[2]

-

Washing: Wash the beads with PBS to remove non-specifically bound proteins.

-

Analysis:

-

For average Drug-to-Antibody Ratio (DAR): Elute the intact ADC from the beads and analyze by LC-MS.

-

For conjugated payload: Digest the captured ADC on-bead (e.g., with papain) to release the linker-payload fragment for more sensitive LC-MS/MS quantification.

-

-

Data Analysis: Calculate the average DAR or the concentration of the conjugated payload at each time point. Plot the results over time to determine the ADC's plasma half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the in vitro potency of the ADC against cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload for controls

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[5]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 100 µL of the solutions to the respective wells. Include untreated cells as a control.[5]

-

Incubation: Incubate the plates for a period sufficient for ADC internalization and cytotoxicity (typically 72-120 hours).[5]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[5][6]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Synthesis and Characterization Workflow

The synthesis of a GGFG-linker-payload conjugate is a multi-step process, followed by conjugation to the antibody and thorough characterization of the resulting ADC.

References

The Core Mechanism of Dxd (Deruxtecan) as a Topoisomerase I Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dxd, the payload component of the highly successful antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (B607063) (T-DXd), is a potent, synthetic derivative of the camptothecin (B557342) analogue exatecan.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[3][4][5] By targeting this enzyme, Dxd induces significant DNA damage, ultimately leading to apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of Dxd, detailing its interaction with topoisomerase I, the ensuing cellular consequences, and the experimental methodologies used to characterize its activity.

The Role of Topoisomerase I in DNA Replication

Topoisomerase I is a nuclear enzyme responsible for resolving DNA supercoiling that occurs during replication and transcription.[2] It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[2] This process is essential for maintaining the integrity of the genome during cell division.

Dxd's Mechanism of Topoisomerase I Inhibition

Dxd exerts its cytotoxic effects by trapping topoisomerase I in a covalent complex with DNA.[1][6] The specific steps are as follows:

-

Binding to the Topoisomerase I-DNA Complex: Dxd intercalates into the DNA at the site of the topoisomerase I-mediated single-strand break. It forms a stable ternary complex with both the enzyme and the DNA.[] This stabilization prevents the re-ligation of the DNA strand, which is the final step in the topoisomerase I catalytic cycle.[2]

-

Formation of Cleavage Complexes: The trapping of the enzyme-DNA-Dxd ternary complex results in an accumulation of "cleavage complexes."[6] These complexes represent a form of DNA damage, as they are essentially stalled single-strand breaks.

-

Induction of DNA Double-Strand Breaks: During the S-phase of the cell cycle, the collision of the replication fork with these stable cleavage complexes leads to the conversion of the single-strand breaks into more lethal DNA double-strand breaks.[6]

The following diagram illustrates the core mechanism of Dxd-mediated topoisomerase I inhibition.

Caption: Dxd traps the Topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis.

Cellular Consequences of Dxd-Mediated DNA Damage

The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR). This signaling cascade ultimately determines the fate of the cancer cell.

DNA Damage Response (DDR) Pathway Activation

Upon Dxd-induced DNA damage, several key proteins in the DDR pathway are activated through phosphorylation, including:

-

ATM (Ataxia-Telangiectasia Mutated): A primary sensor of DNA double-strand breaks.

-

Chk2 (Checkpoint Kinase 2): A downstream effector of ATM that plays a crucial role in cell cycle arrest.

-

γH2AX (phosphorylated H2A.X): A histone variant that is rapidly phosphorylated at sites of DNA double-strand breaks and serves as a biomarker for DNA damage.

-

Rad51: A key protein involved in homologous recombination repair, which forms nuclear foci at sites of DNA damage.[1]

The activation of these proteins initiates signaling cascades that lead to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. However, the extensive and irreparable DNA damage caused by Dxd often overwhelms the cell's repair capacity, leading to the initiation of apoptosis.

The following diagram depicts the Dxd-induced DNA Damage Response pathway.

Caption: Dxd induces DNA double-strand breaks, activating the DDR pathway and leading to cell cycle arrest and apoptosis.

Quantitative Analysis of Dxd Activity

The potency of Dxd as a topoisomerase I inhibitor and a cytotoxic agent has been quantified in various preclinical studies.

Topoisomerase I Inhibition

The inhibitory activity of Dxd against purified human topoisomerase I is typically measured using a DNA relaxation assay. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value | Reference |

| IC50 (Topoisomerase I) | 0.31 µM | [3][5][] |

In Vitro Cytotoxicity

The cytotoxic effect of Dxd and T-DXd has been evaluated in a range of human cancer cell lines. The IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

| Cell Line | Cancer Type | Dxd IC50 (nM) | T-DXd IC50 (ng/mL) | Reference |

| KPL-4 | Breast Cancer | 1.43 | 26.8 | [3][] |

| NCI-N87 | Gastric Cancer | - | 25.4 | [3][] |

| SK-BR-3 | Breast Cancer | - | 6.7 | [3][] |

| MDA-MB-468 | Breast Cancer | 4.07 | >10,000 | [3][] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dxd.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of topoisomerase I.

Principle: Supercoiled plasmid DNA migrates faster through an agarose (B213101) gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled form.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a topoisomerase I assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Inhibitor Addition: Add varying concentrations of Dxd (or the test compound) to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add a fixed amount of purified human topoisomerase I enzyme to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band at increasing concentrations of the inhibitor.

The following diagram illustrates the workflow for a topoisomerase I DNA relaxation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]

- 5. Profile of Trastuzumab Deruxtecan in the Management of Patients with HER2-Positive Unresectable or Metastatic Breast Cancer: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture: A Technical Guide to the Amino-PEG4-GGFG-Dxd Linker-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

The Amino-PEG4-GGFG-Dxd is a highly specialized linker-drug conjugate that forms a critical component of advanced Antibody-Drug Conjugates (ADCs). Its modular design enables the targeted delivery of a potent cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the structural components, their functions, and the underlying principles that govern the efficacy of this conjugate.

Core Structural Components

The this compound conjugate is a meticulously designed chemical entity, comprising four key structural motifs: a reactive amino group, a hydrophilic PEG4 spacer, an enzymatically cleavable GGFG peptide linker, and the cytotoxic topoisomerase I inhibitor, Dxd (deruxtecan). Each component plays a pivotal role in the overall performance of the resulting ADC.

| Component | Chemical Name/Type | Key Function(s) |

| Amino Group | Primary Amine (-NH2) | Provides a reactive site for conjugation to a monoclonal antibody, typically via activated carboxylic acids or other amine-reactive functionalities. |

| PEG4 Spacer | Tetraethylene Glycol | Enhances hydrophilicity and solubility of the ADC, reduces aggregation, improves pharmacokinetics, and provides spatial separation between the antibody and the payload.[1][2][3] |

| GGFG Peptide | Glycine-Glycine-Phenylalanine-Glycine | Serves as a protease-sensitive linker, designed for selective cleavage by lysosomal enzymes (e.g., cathepsins) that are abundant in the tumor microenvironment.[4][5] |

| Dxd (Deruxtecan) | Exatecan Derivative | A potent topoisomerase I inhibitor that induces DNA damage and apoptotic cell death upon release within the target cancer cell.[6][7][8] |

In-depth Analysis of Structural Components

The Amino Group: A Gateway for Conjugation

The terminal primary amine is the initial point of connection to the targeting antibody. This functional group is typically exploited for covalent bond formation with complementary reactive groups on the antibody, such as activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on lysine (B10760008) residues or other engineered sites. The stability of this linkage is paramount to ensure the integrity of the ADC in systemic circulation.

The PEG4 Spacer: Optimizing Physicochemical Properties

The inclusion of a tetraethylene glycol (PEG4) spacer is a strategic design choice to overcome the challenges associated with the hydrophobicity of many cytotoxic payloads.[2][3] The hydrophilic nature of the PEG4 moiety imparts several critical advantages:

-

Enhanced Solubility and Reduced Aggregation: By counteracting the hydrophobicity of the Dxd payload, the PEG4 spacer improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation which can lead to immunogenicity and altered pharmacokinetic profiles.[1][2]

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of the conjugate, which often leads to a longer circulation half-life by reducing renal clearance.[3]

-

Spatial Separation: The defined length of the PEG4 spacer provides critical distance between the bulky antibody and the cytotoxic drug.[2] This separation can prevent steric hindrance and preserve the antigen-binding affinity of the antibody.

The GGFG Peptide Linker: Ensuring Targeted Payload Release

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a cornerstone of modern cleavable linker technology in ADCs.[4][5] Its design is predicated on the differential protease activity between the systemic circulation and the tumor microenvironment.

-

Circulatory Stability: The GGFG linker is engineered to be stable in the bloodstream, preventing the premature release of the highly potent Dxd payload and minimizing off-target toxicity.[4]

-

Enzymatic Cleavage: Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[4] The acidic environment and high concentrations of lysosomal proteases, such as cathepsin B and L, facilitate the specific cleavage of the GGFG peptide, typically between the phenylalanine and glycine (B1666218) residues.[4] This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.

Dxd (Deruxtecan): The Cytotoxic Payload

Deruxtecan (B607063) (Dxd) is a highly potent derivative of exatecan, a topoisomerase I inhibitor.[7] Its mechanism of action is central to the therapeutic effect of ADCs employing this payload.

-

Topoisomerase I Inhibition: Once released from the linker, Dxd is free to exert its cytotoxic effect. It intercalates into DNA and stabilizes the topoisomerase I-DNA complex, leading to the accumulation of single-strand DNA breaks.[9] These breaks ultimately result in double-strand DNA breaks during DNA replication, triggering cell cycle arrest and apoptosis.[9]

-

Bystander Effect: A key feature of Dxd is its high membrane permeability.[6] This allows the released payload to diffuse out of the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen.[6][8] This "bystander effect" is particularly advantageous in treating tumors with heterogeneous antigen expression.

Experimental Protocols

While specific, proprietary synthesis protocols for this compound are not publicly available, the following sections outline general methodologies for key experiments related to the evaluation of ADCs containing such a linker-drug conjugate.

General Synthesis of a GGFG-Linker-Payload Conjugate

The synthesis is a multi-step process that can be broadly categorized into solid-phase peptide synthesis (SPPS) for the GGFG sequence, followed by solution-phase conjugation of the PEG4 spacer and the Dxd payload.

-

Solid-Phase Peptide Synthesis (SPPS) of GGFG:

-

The peptide is assembled on a solid support resin, starting from the C-terminal glycine.

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH) are sequentially coupled using standard peptide coupling reagents (e.g., HBTU, HATU).

-

The N-terminal Fmoc protecting group is removed with a piperidine (B6355638) solution after each coupling step.

-

Upon completion of the sequence, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

-

Solution-Phase Conjugation:

-

The purified GGFG peptide is reacted with a heterobifunctional PEG4 spacer possessing complementary reactive groups.

-

The resulting PEG4-GGFG intermediate is then conjugated to the Dxd payload.

-

Purification at each step is typically performed using high-performance liquid chromatography (HPLC).

-

In Vitro Cell Viability Assay (IC50 Determination)

This assay is used to determine the potency of the ADC.

-

Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

-

ADC Treatment: A serial dilution of the ADC is prepared in a complete culture medium. The cells are then treated with the various concentrations of the ADC for a specified incubation period (e.g., 72-96 hours).[1][7]

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or MTS assay. In the MTT assay, viable cells reduce the MTT reagent to formazan (B1609692) crystals, which are then solubilized.[1]

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[1]

Visualizations

Structure and Cleavage of the this compound Linker-Drug Conjugate

Caption: Cleavage of the GGFG linker by lysosomal cathepsins to release the Dxd payload.

Experimental Workflow for In Vitro ADC Potency Assessment

Caption: Workflow for determining the in vitro potency (IC50) of an ADC.

Dxd Mechanism of Action and Bystander Effect

Caption: Mechanism of Dxd-induced apoptosis and the bystander effect.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 9. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

An In-depth Technical Guide to the Core Components of Amino-PEG4-GGFG-Dxd

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) has been revolutionized by the development of highly engineered molecular constructs designed for targeted cancer therapy. Amino-PEG4-GGFG-Dxd is a drug-linker conjugate that represents a significant advancement in this area, combining a potent cytotoxic agent with a sophisticated linker system for enhanced efficacy and a wider therapeutic window.[1][2][3][4][5] This technical guide provides a detailed examination of the individual components of this compound, their respective functions, and the synergistic mechanism that underpins their therapeutic potential.

Core Components and Their Functions

The this compound conjugate is comprised of three key functional units: the Amino-PEG4 spacer, the GGFG cleavable linker, and the Dxd cytotoxic payload. Each component is meticulously designed to execute a specific role in the targeted delivery and release of the potent anticancer agent.

Amino-PEG4: The Hydrophilic Spacer

The Amino-PEG4 moiety is a discrete polyethylene (B3416737) glycol (PEG) linker that serves as a hydrophilic spacer.[6][7] Its primary functions are to improve the biophysical properties of the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[6] The inclusion of a PEG4 spacer enhances the overall water solubility of the conjugate, which is crucial for formulation, stability, and administration.[6][7]

Key Advantages of the PEG4 Spacer:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain mitigates the hydrophobicity of the payload, improving the solubility and preventing aggregation of the ADC.[6][7][8]

-

Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation half-life by reducing renal clearance.[7][8]

-

Steric Hindrance: The PEG spacer can provide sufficient distance between the antibody and the payload, which can be important for efficient conjugation and for the payload to effectively interact with its target once released.[9]

-

Reduced Immunogenicity: The PEG component can create a "shielding" effect, potentially masking immunogenic epitopes on the linker or payload, thereby reducing the risk of an immune response.[6]

GGFG: The Protease-Cleavable Linker

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is an enzyme-sensitive linker designed for selective cleavage within the tumor microenvironment.[10][11] This targeted release mechanism is a cornerstone of modern ADC design, aiming to maximize on-target cytotoxicity while minimizing systemic toxicity.[11]

The GGFG linker is engineered to be stable in systemic circulation, preventing the premature release of the cytotoxic payload.[11][12] Once an ADC carrying this linker binds to its target antigen on a cancer cell, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[11][13] The acidic environment of the lysosome and the presence of highly active proteases, such as Cathepsin L and Cathepsin B, facilitate the cleavage of the GGFG peptide.[10][11][14] This cleavage typically occurs between the phenylalanine (Phe) and glycine (B1666218) (Gly) residues, initiating the release of the active drug.[10][11]

Dxd (Deruxtecan): The Potent Cytotoxic Payload

Dxd, or deruxtecan (B607063), is a highly potent topoisomerase I inhibitor.[13][15] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[13][16]

Upon cleavage of the GGFG linker within the lysosome, Dxd is released into the cytoplasm.[16] Due to its high membrane permeability, a key feature of Dxd is its ability to diffuse across cell membranes and into neighboring tumor cells.[13][15][17] This phenomenon, known as the "bystander effect," is particularly advantageous in treating tumors with heterogeneous antigen expression, as it allows the killing of adjacent cancer cells that may not have been targeted directly by the ADC.[17]

Mechanism of Action: A Coordinated Process

The therapeutic effect of an ADC utilizing the this compound linker-payload system is a multi-step process:

-

Targeting and Binding: The ADC circulates in the bloodstream and selectively binds to a specific tumor-associated antigen on the surface of cancer cells.[13]

-

Internalization: The ADC-antigen complex is then internalized by the cancer cell through receptor-mediated endocytosis.[13]

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome.[13][16] Inside the lysosome, proteases such as Cathepsin L cleave the GGFG linker, releasing the Dxd payload.[10][14]

-

Topoisomerase I Inhibition: The released Dxd translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.[13][16]

-

Bystander Effect: Due to its membrane permeability, Dxd can diffuse out of the targeted cancer cell and kill neighboring tumor cells, irrespective of their antigen expression status.[17]

Quantitative Data

The following tables provide an illustrative summary of the type of quantitative data generated during the characterization of ADCs with similar components.

Table 1: Illustrative Enzymatic Cleavage Kinetics of a GGFG Linker

| Enzyme | Incubation Time (hours) | % Payload Release |

|---|---|---|

| Cathepsin L | 24 | 60% |

| Cathepsin L | 72 | >95%[10][14] |

| Cathepsin B | 72 | <10%[14] |

| Human Plasma | 168 | <5% |

Table 2: Illustrative In Vitro Cytotoxicity of a Dxd-based ADC

| Cell Line (Antigen Expression) | ADC IC50 (nM) | Free Dxd IC50 (nM) |

|---|---|---|

| High Antigen Expression | 0.5 - 5 | 0.1 - 1 |

| Low Antigen Expression | 10 - 50 | 0.1 - 1 |

| Antigen Negative | >1000 | 0.1 - 1 |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and extent of payload release from the ADC in the presence of specific lysosomal proteases.

Materials:

-

ADC conjugate

-

Recombinant human Cathepsin L and Cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Methodology:

-

Prepare a stock solution of the ADC in an appropriate buffer.

-

Initiate the cleavage reaction by adding the cathepsin enzyme to the ADC solution in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.[10]

-

Immediately quench the reaction by adding the quenching solution.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Calculate the percentage of payload release at each time point relative to a fully hydrolyzed control.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells expressing the target antigen.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC conjugate and free Dxd payload

-

Cell viability reagent (e.g., resazurin-based or ATP-based assay)

-

96-well cell culture plates

-

Plate reader

Methodology:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[16]

-

Prepare serial dilutions of the ADC and the free Dxd payload in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells.

-

Incubate the plates for a fixed period (e.g., 72-96 hours).[16]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.[11]

Visualizations

Caption: Mechanism of action of an ADC with a cleavable GGFG-Dxd linker.

Caption: Experimental workflow for the in vitro enzymatic cleavage assay.

Conclusion

The this compound drug-linker conjugate is a testament to the progress in ADC technology, where each molecular component is rationally designed to overcome specific challenges in targeted drug delivery. The Amino-PEG4 spacer enhances the biopharmaceutical properties of the conjugate, the GGFG linker ensures stability in circulation and targeted release, and the Dxd payload provides potent cytotoxicity with the added benefit of a bystander effect. This sophisticated interplay of components holds significant promise for the development of more effective and safer cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound| CAS NO:2879227-88-8| GlpBio [glpbio.cn]

- 4. apexbt.com [apexbt.com]

- 5. amsbio.com [amsbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. purepeg.com [purepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iphasebiosci.com [iphasebiosci.com]

- 15. precisepeg.com [precisepeg.com]

- 16. benchchem.com [benchchem.com]

- 17. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of the DXd Payload in Heterogeneous Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect of the DXd payload, a critical mechanism of action for antibody-drug conjugates (ADCs) in the context of heterogeneous tumors. We will delve into the molecular mechanisms, experimental methodologies to assess this phenomenon, and the key signaling pathways involved in DXd-induced cell death.

Introduction to the Bystander Effect and the DXd Payload

Tumor heterogeneity, characterized by a diverse population of cancer cells with varying antigen expression levels, presents a significant challenge to targeted therapies like ADCs. The bystander effect is a crucial phenomenon that can overcome this limitation. It occurs when a cytotoxic payload, released from an antigen-positive target cell, diffuses into and kills adjacent antigen-negative tumor cells, thereby broadening the therapeutic window of the ADC.[1][2][3]

The DXd (deruxtecan) payload, a potent topoisomerase I inhibitor, is a key component of several successful ADCs, most notably Trastuzumab deruxtecan (B607063) (T-DXd).[4] A critical feature of DXd contributing to its pronounced bystander effect is its high membrane permeability, allowing it to traverse cell membranes and exert its cytotoxic activity on neighboring cells.[4][5][6] This is in contrast to other payloads with low membrane permeability, which exhibit a limited or no bystander effect.[5]

Mechanism of the Bystander Effect of DXd

The bystander effect of the DXd payload is a multi-step process:

-

ADC Binding and Internalization: The ADC, such as T-DXd, binds to its target antigen (e.g., HER2) on the surface of an antigen-positive cancer cell and is subsequently internalized, typically through endocytosis.[2][6]

-

Payload Release: Within the lysosome of the target cell, the linker connecting the antibody to the DXd payload is cleaved by lysosomal enzymes like cathepsins.[6][7] Recent evidence also suggests that extracellular proteases, such as Cathepsin L (CTSL) in the tumor microenvironment, can cleave the linker, releasing the payload extracellularly.[7][8]

-

Payload Diffusion: The released, membrane-permeable DXd can then diffuse out of the antigen-positive cell and into the surrounding tumor microenvironment.[2][5][6]

-

Bystander Cell Killing: The diffused DXd enters neighboring antigen-negative tumor cells and induces DNA damage and apoptosis, thus killing cells that were not directly targeted by the ADC.[4][9]

Figure 1. Mechanism of the DXd bystander effect.

Quantitative Data on the Bystander Effect of DXd

The efficacy of the DXd bystander effect has been quantified in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity and Bystander Effect of DXd-based ADCs

| ADC | Target Cell Line (Antigen Status) | Bystander Cell Line (Antigen Status) | Assay Type | Endpoint | Result | Reference(s) |

| DS-8201a (T-DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | Co-culture | Cell Viability | Significant death of MCF7 cells in the presence of SKBR3 cells. | [1] |

| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | Co-culture | Cell Viability | No significant effect on MCF7 viability. | [1] |

| DS-8201a (T-DXd) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Co-culture | Cell Viability | Killed both KPL-4 and MDA-MB-468 cells. | [5] |

| T-DM1 | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Co-culture | Cell Viability | Killed only KPL-4 cells. | [5] |

| T-DXd | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Co-culture | Cell Viability | Effective killing of both HER2+ and HER2- cells. | [6] |

| T-DXd | USC cell lines (HER2 3+) | USC cell lines (HER2 low/negligible) | Co-culture | Cell Viability | Significant bystander killing of HER2 low/negligible cells when co-cultured with HER2 3+ cells. | [7][10] |

Table 2: In Vivo Tumor Growth Inhibition by T-DXd in Heterogeneous Models

| Xenograft Model | Treatment | Dosage (mg/kg) | Endpoint | Result | Reference(s) |

| NCI-N87 (HER2 high) | T-DXd | 10 | Tumor Growth Inhibition (T/C%) | -6.1% (significant tumor regression) | [11] |

| JIMT-1 (HER2 medium) | T-DXd | 10 | Tumor Growth Inhibition (T/C%) | -35.7% (significant tumor regression) | [11] |

| Capan-1 (HER2 low) | T-DXd | 10 | Tumor Growth Inhibition (T/C%) | -42.35% (significant tumor regression) | [11] |

| HER2-low SNU-601 gastric cancer cells | T-DXd | 4 and 10 | Tumor Volume Reduction | Up to 80% reduction in tumor volume. | [12] |

| Osteosarcoma PDX models (HER2 undetectable) | T-DXd | 10 | Objective Response Rate | 22% | [13] |

Table 3: Quantification of DXd Payload Distribution in Tumors

| ADC | Xenograft Model | Measurement Technique | Finding | Reference(s) |

| T-DXd | HER2-positive and HER2-negative mixed tumor | PID Imaging | DXd exhibited widespread distribution in the surrounding HER2-negative area, while the antibody was confined to the HER2-positive area. | [14] |

| HER3-DXd | Tumor xenograft model | LDMS-CE-MS | DXd concentrations decreased in the order of antigen-high > adjacent > antigen-low regions. | [3] |

| T-DXd | NCI-N87, JIMT-1, Capan-1, MDA-MB-468 xenografts | LC-MS/MS | A positive correlation was observed between released DXd in the tumor and HER2 receptor expression levels. Tumor DXd levels were >10-fold higher than plasma. | [8][11][15] |

Experimental Protocols for Assessing the Bystander Effect

Several in vitro and in vivo methods are employed to investigate and quantify the bystander effect of ADCs.

In Vitro Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.

Methodology:

-

Cell Line Selection and Preparation:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC (e.g., T-DXd) and a control ADC with a non-permeable payload (e.g., T-DM1).

-

Treat the co-cultures and monoculture controls with the ADCs. Include an untreated control.

-

-

Incubation:

-

Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-120 hours.[16]

-

-

Data Acquisition and Analysis:

-

Imaging: Use a high-content imager to visualize and quantify the number of viable fluorescently labeled Ag- cells.[9]

-

Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag- cell population based on fluorescence. A viability dye (e.g., propidium (B1200493) iodide) can be used to exclude dead cells.[17]

-

Luminescence/Colorimetric Assays: If the Ag- cells are not fluorescently labeled, assays like CellTiter-Glo or MTT can be used to measure the overall cell viability in the co-culture.[18][19][20]

-

Calculate the percentage of bystander cell killing by normalizing the number of viable Ag- cells in the treated co-culture to the untreated co-culture control.

-

Figure 2. Workflow for the in vitro co-culture bystander effect assay.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the Ag+ cells and is capable of killing Ag- cells.

Methodology:

-

Preparation of Conditioned Medium:

-

Seed Ag+ cells in a culture dish.

-

Treat the Ag+ cells with the ADC for a defined period (e.g., 72-96 hours).[5]

-

Collect the culture supernatant (conditioned medium).

-

Centrifuge the conditioned medium to remove any detached cells and debris.

-

-

Treatment of Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

-

Remove the seeding medium and add the collected conditioned medium to the Ag- cells.

-

Include controls where Ag- cells are treated with fresh medium containing the ADC (to assess direct toxicity) and medium from untreated Ag+ cells.

-

-

Incubation:

-

Incubate the Ag- cells with the conditioned medium for 48-72 hours.[5]

-

-

Data Acquisition and Analysis:

-

Assess the viability of the Ag- cells using a suitable method (e.g., MTT, CellTiter-Glo).[5]

-

A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.

-

Figure 3. Workflow for the conditioned medium transfer assay.

Signaling Pathways Activated by the DXd Payload

The cytotoxic effect of DXd is primarily mediated through the induction of DNA damage, which in turn activates several downstream signaling pathways leading to apoptosis and an anti-tumor immune response.

DNA Damage Response (DDR) and Apoptosis

DXd is a topoisomerase I inhibitor. It intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks, which are then converted into DNA double-strand breaks (DSBs) during DNA replication.[12] These DSBs trigger the DNA Damage Response (DDR) pathway.

-

Sensing and Transduction: DSBs are recognized by sensor proteins, which activate the apical kinases ATM and ATR.[21] These kinases then phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2, as well as the histone variant H2AX (forming γH2AX), a sensitive marker of DSBs.[12][22]

-

Effector Activation and Apoptosis: The activated DDR pathway leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[12] This involves the activation of the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases, including caspase-3 and PARP cleavage.[12][23]

Figure 4. DXd-induced DNA Damage Response and Apoptosis pathway.

Immunogenic Cell Death (ICD) and the cGAS-STING Pathway

Recent studies have shown that T-DXd can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[24][25]

-

cGAS-STING Activation: The DNA damage caused by DXd can lead to the accumulation of cytosolic DNA fragments. These fragments are sensed by the cyclic GMP-AMP synthase (cGAS), which then produces cGAMP.[24][26] cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[24][27]

-

Type I Interferon Response: Activated STING triggers a signaling cascade that leads to the phosphorylation and activation of the transcription factor IRF3.[24] Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β).[24]

-

Immune Cell Activation: The secretion of type I interferons and other damage-associated molecular patterns (DAMPs) from the dying tumor cells can activate dendritic cells (DCs).[24][25] Activated DCs can then prime and activate cytotoxic CD8+ T cells, leading to a systemic anti-tumor immune response.[22][24]

Figure 5. DXd-induced cGAS-STING signaling pathway.

Conclusion

The bystander effect of the DXd payload is a pivotal mechanism that enhances the anti-tumor activity of ADCs, particularly in the challenging context of heterogeneous tumors. The high membrane permeability of DXd allows for its efficient diffusion and the killing of adjacent, non-targeted cancer cells. Understanding the molecular underpinnings of this effect, coupled with robust experimental methodologies to quantify its efficacy, is crucial for the rational design and development of next-generation ADCs. The ability of DXd to induce not only direct cytotoxicity through DNA damage but also to stimulate an anti-tumor immune response via immunogenic cell death further underscores its potential as a powerful therapeutic agent in the fight against cancer.

References

- 1. agilent.com [agilent.com]

- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-crt.org [e-crt.org]

- 13. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. njbio.com [njbio.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]

- 26. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Critical Role of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract